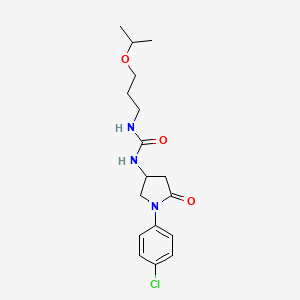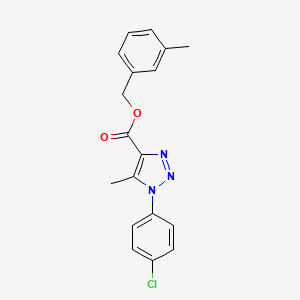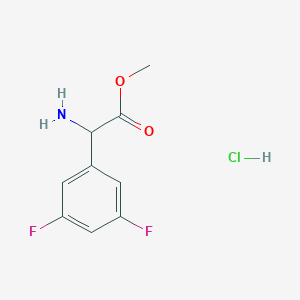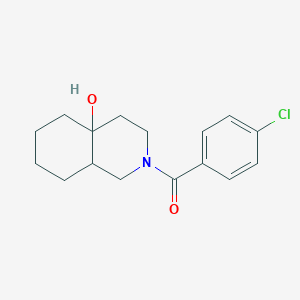
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone, also known as CR4056, is a novel compound that has been extensively studied in recent years. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
作用機序
The mechanism of action of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone involves the modulation of the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, inflammation, and neuronal function. (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone acts as a selective inhibitor of the fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and Physiological Effects:
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been shown to have several biochemical and physiological effects in animal models. These effects include the inhibition of pain and inflammation, the modulation of neuronal function, and the promotion of neuroprotection. Additionally, (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has several advantages for lab experiments, including its unique chemical structure, its potent and selective inhibition of FAAH, and its well-characterized mechanism of action. However, the synthesis of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a complex process that requires specialized knowledge and equipment, which may limit its availability for some research groups.
将来の方向性
There are several future directions for the research on (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone. These include the development of more efficient and cost-effective synthesis methods, the investigation of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders, and the exploration of its potential as a tool for studying the endocannabinoid system. Additionally, the development of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone analogs with improved potency and selectivity may lead to the discovery of novel therapeutic agents.
合成法
The synthesis of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone involves a series of chemical reactions that start with the condensation of 4-chlorobenzaldehyde and 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-dione. The resulting product is then subjected to several chemical transformations to yield the final product, (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone. The synthesis of (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
(4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Several studies have shown that (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has anti-inflammatory and analgesic effects in animal models of pain and inflammation. Additionally, (4-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-14-6-4-12(5-7-14)15(19)18-10-9-16(20)8-2-1-3-13(16)11-18/h4-7,13,20H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHYNALQTNQRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

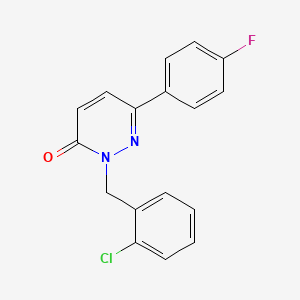
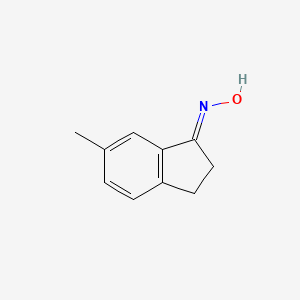
![2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2660829.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2660831.png)
![3-chloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2660832.png)
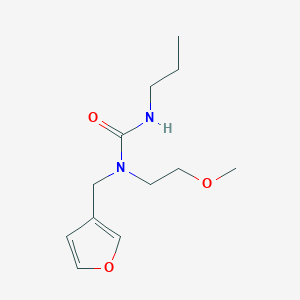
![diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate](/img/structure/B2660835.png)
![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2660836.png)
![1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2660837.png)
![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2660838.png)

